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Compound of Interest

Compound Name: CDK/HDAC-IN-4

Cat. No.: B1669369 Get Quote

An in-depth analysis of the provided search results indicates that "CDK/HDAC-IN-4" is not a

specific, publicly documented chemical entity. Instead, the query returns information on a class

of dual-target inhibitors that affect both Cyclin-Dependent Kinases (CDKs) and Histone

Deacetylases (HDACs). To provide a comprehensive technical guide as requested, this

document will focus on a representative and well-characterized example from this class,

compound 11k, as described in the literature.[1] This guide will also draw upon data from other

novel CDK/HDAC dual inhibitors where relevant to illustrate the broader principles and

potential of this therapeutic strategy.

Introduction to CDK/HDAC Dual Inhibitors
The coordinated regulation of the cell cycle and gene expression is fundamental to cellular

homeostasis. Its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases (CDKs) are

key drivers of cell cycle progression, while Histone Deacetylases (HDACs) play a crucial role in

epigenetic regulation of gene transcription. The development of inhibitors that can

simultaneously target both CDKs and HDACs presents a promising strategy for cancer therapy.

[2][3] This dual-inhibition approach aims to synergistically induce cell cycle arrest and apoptosis

in cancer cells.

Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and

downregulation of the cell cycle regulator p21.[2] HDAC inhibitors can counteract this by

upregulating acetyl-histone H3 and p21 expression.[2] The design of single molecules that
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inhibit both CDK and HDAC activities is a rational approach to overcome such resistance

mechanisms.

Chemical Structure and Properties of Compound
11k
Compound 11k is a novel 2-anilino-4-triazolpyrimidine derivative designed as a dual CDK4 and

HDAC inhibitor.[1] Its design incorporates the pharmacophore of a CDK4 inhibitor with a

hydroxamic acid group, a known zinc-binding motif for HDAC inhibition.

While the exact chemical structure and properties of "CDK/HDAC-IN-4" are not available, the

following table summarizes the properties of the representative compound 11k, based on the

provided search results.

Property Value Reference

Chemical Scaffold 2-anilino-4-triazolpyrimidine [1]

Key Functional Groups
Hydroxylamine (HDAC

pharmacophore)
[1]

Biological Activity and Mechanism of Action
Compound 11k has demonstrated potent inhibitory activity against both CDK4 and multiple

HDAC isoforms, leading to significant anti-proliferative effects in various cancer cell lines.

Enzymatic Inhibitory Activity
The following table summarizes the in vitro enzymatic inhibitory activities of compound 11k and

other representative dual inhibitors.
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Compound Target IC50 (nM)

11k CDK4 23.59

HDAC1 61.11

HDAC2 80.62

HDAC6 45.33

MFDCH016 CDK4 Potent (nM levels)

HDAC1 Potent (nM levels)

HDAC6 Potent (nM levels)

N14 CDK4/6 Potent (nM levels)

HDAC1/6 Potent (nM levels)

References: Compound 11k[1], MFDCH016[2], N14[3]

Anti-proliferative Activity
Compound 11k exhibits significant cytotoxic effects against a panel of human cancer cell lines.

Cell Line Cancer Type IC50 (µM)

H460 Non-small cell lung cancer 1.20

MDA-MB-468 Triple-negative breast cancer 1.34

HCT116 Colorectal carcinoma 2.07

HepG2 Hepatocellular carcinoma 2.66

Reference:[1]

Cellular Mechanism of Action
Further mechanistic studies have revealed that compound 11k induces cell cycle arrest at the

G0/G1 phase and promotes apoptosis in cancer cells.[1] This is consistent with the dual
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inhibition of CDK4, which controls the G1/S phase transition, and HDACs, which regulate the

expression of cell cycle-related proteins like p21. The proposed signaling pathway is illustrated

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Therapeutic Intervention

HDAC

p21 Gene

 Deacetylation
(Repression)

p21 Protein

 Transcription &
Translation

CDK4/Cyclin D
Complex

 Inhibition

Rb

 Phosphorylation

E2F

 Inhibition

G1/S Phase
Progression

 Activation

CDK/HDAC-IN-4
(e.g., compound 11k)

 Inhibition

 Inhibition

Click to download full resolution via product page

Caption: Proposed signaling pathway of CDK/HDAC dual inhibitors.
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Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of these compounds require

access to the full-text scientific publications. However, based on the provided information, the

key experiments likely involved the following general methodologies:

Chemical Synthesis
The synthesis of 2-anilino-4-triazolpyrimidine derivatives would typically involve a multi-step

organic synthesis process. This would likely start from commercially available precursors and

involve reactions such as nucleophilic substitution and condensation to build the core structure,

followed by the introduction of the HDAC-targeting pharmacophore.

In Vitro Kinase and Deacetylase Assays
The inhibitory activity of the compounds against CDK and HDAC enzymes is typically

determined using in vitro biochemical assays. For example, a radiometric filter binding assay

could be used for CDKs, measuring the incorporation of radioactive phosphate into a substrate

protein. For HDACs, a fluorometric assay could be used, where a fluorogenic substrate is

deacetylated by the enzyme, leading to a measurable increase in fluorescence.

Cell-Based Assays
Cell Viability Assay: The anti-proliferative activity of the compounds is commonly assessed

using an MTT or similar colorimetric assay, which measures the metabolic activity of viable

cells.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different

phases of the cell cycle after treatment with the inhibitor. Cells are stained with a DNA-

binding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to

the DNA content, is measured.

Apoptosis Assay: Apoptosis can be detected by various methods, including Annexin

V/propidium iodide staining followed by flow cytometry, or by Western blotting for apoptosis-

related proteins such as cleaved caspases and PARP.

The following diagram illustrates a general experimental workflow for the characterization of a

novel CDK/HDAC dual inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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